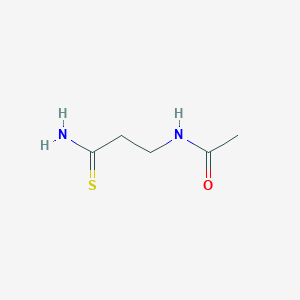
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of various 1,3,4-oxadiazole derivatives has been explored in several studies. For instance, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate yielded difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another study described the synthesis of tertiary amides from 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride and cyclic amines, with the structures inferred from NMR spectroscopy . Novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and screened for anticancer activity, with some showing significant cytotoxicity against human cancer cell lines . Additionally, a one-pot, four-component condensation reaction was developed as an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized 1,3,4-oxadiazole derivatives were characterized using various spectroscopic techniques. NMR spectroscopy played a crucial role in inferring the structures of tertiary amides . High-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy were used to establish the structure of a 1,2,5-oxadiazol-3-amine derivative . X-ray crystallography was employed to determine the crystal structure of an energetic material precursor, revealing an orthorhombic space group and intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives has been investigated through various reactions. For example, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively produced a 1,2,5-oxadiazol-3-amine derivative . Acid hydrolysis of certain 1,3,4-oxadiazole derivatives led to a new ring transformation, forming 4-benzamido-1,2,4-triazolidine-3,5-dione derivatives . The synthesis of N-aminomethylation compounds from 5-phenyl-1,3,4-oxadiazole-2-thione was also reported, with the conformational isomers of the resulting compounds investigated using computational methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives have been characterized through various analytical techniques. Semi-empirical and ab initio calculations were performed to learn more about the stable molecular conformations of tertiary amides . The energetic material precursor's crystal structure was analyzed, revealing significant intermolecular hydrogen bonding and π-interactions, with its impact sensitivity and friction sensitivity measured . The novel amine derivatives synthesized for anticancer evaluation were characterized by 1H NMR, MS, and 13C NMR spectroscopy, and their cytotoxicity was assessed through IC50 values against various human cancer cell lines .
Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine has been a subject of interest in the field of organic chemistry, particularly in the synthesis and structural analysis of heterocyclic compounds. The reaction of 1,3,4-oxadiazoles with various chemicals has led to the formation of thiazoles, oxadiazole derivatives, and other heterocyclic compounds with potential applications in various fields, including material science and pharmaceuticals. X-ray diffraction studies have confirmed the structures of these compounds, indicating their significance in structural chemistry (Paepke et al., 2009), (Li-min, 2010).
Material Science and Photoluminescence
Researchers have explored the use of oxadiazole compounds, including this compound, in material science, particularly in the development of photo- and electro-active materials. The introduction of amine moieties in oxadiazole compounds has been found to influence their phase structure and photoluminescent properties, making them potential candidates for applications in photo- and electro-active devices (Mochizuki et al., 2005).
Antimicrobial and Antioxidant Activities
Several studies have synthesized derivatives of this compound and evaluated their antimicrobial and antioxidant activities. The results have indicated promising antibacterial and antifungal properties, as well as radical scavenging activities, showcasing the potential of these compounds in developing new antimicrobial and antioxidant agents (Saundane et al., 2013).
Synthesis of Novel Derivatives and Biological Evaluation
The synthesis of novel derivatives of this compound and their biological evaluation have been a significant area of research. New methods have been developed for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the conventional synthesis methods. These compounds have been evaluated for various biological activities, including anticancer activity, indicating their potential in medicinal chemistry (Ramazani & Rezaei, 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-phenylethylamines, have been reported to have a selective binding profile towards 5-ht 2 receptor subtypes (5-ht 2a, 5-ht 2b, 5-ht 2c), making them promising therapeutic compounds .
Mode of Action
Based on the structural similarity to 2-phenylethylamines, it can be hypothesized that this compound may interact with its targets (such as the 5-ht 2 receptors) and induce changes that could potentially lead to therapeutic effects .
Biochemical Pathways
Related compounds such as 2-phenylethanol have been studied for their role in the biosynthesis of floral scent in rose flowers . The biosynthetic pathway leading to 2-phenylethanol production has been previously studied, and the key enzymes of the pathway have been identified .
Pharmacokinetics
Fentanyl, a structurally related compound, is known to be 80-85% bound to plasma proteins .
Result of Action
Related compounds such as 2-phenylethanol have been studied for their potential neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells .
Action Environment
For example, the production of 2-phenylethanol in rose flowers has been found to vary with the seasons .
Biochemical Analysis
Biochemical Properties
5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in the metabolic pathways of aromatic compounds. These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the shikimate pathway, which is essential for the biosynthesis of aromatic compounds. By modulating the activity of enzymes in this pathway, the compound can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and influence cellular processes .
properties
IUPAC Name |
5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJXRMAYWZMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557286 | |
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1617-93-2 | |
| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




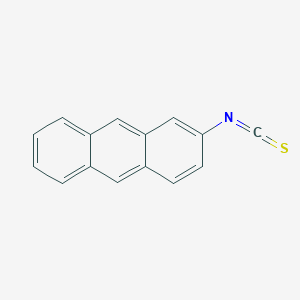
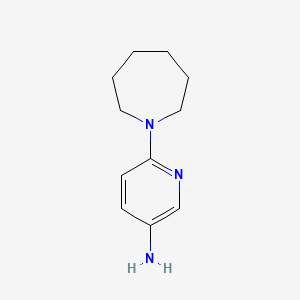
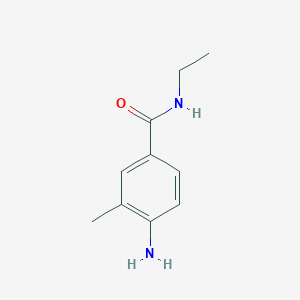
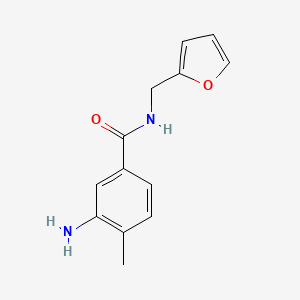
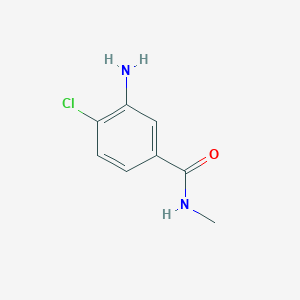
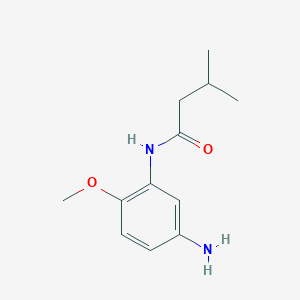
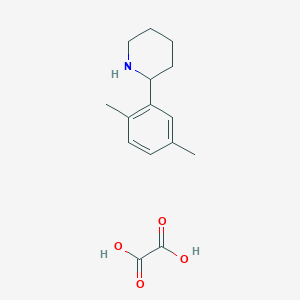

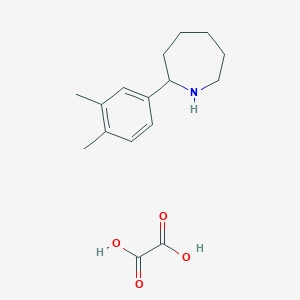
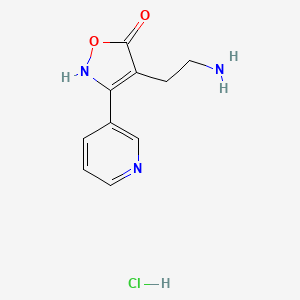
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

